molecular formula C30H30ClN3O5 B11264075 4-{[1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-cyclopentylbenzamide

4-{[1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-cyclopentylbenzamide

Cat. No.: B11264075
M. Wt: 548.0 g/mol
InChI Key: IDNVYMXZGYPCJD-UHFFFAOYSA-N
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Description

4-({1-[(4-CHLOROPHENYL)METHYL]-6,7-DIMETHOXY-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)-N-CYCLOPENTYLBENZAMIDE is a complex organic compound that features a quinazoline core, a chlorophenyl group, and a cyclopentylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[(4-CHLOROPHENYL)METHYL]-6,7-DIMETHOXY-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)-N-CYCLOPENTYLBENZAMIDE involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is typically introduced via a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and an appropriate catalyst such as aluminum chloride.

    Attachment of the Cyclopentylbenzamide Moiety: This step involves the coupling of the quinazoline derivative with cyclopentylbenzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups in the quinazoline core, potentially forming alcohol derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The exact mechanism of action of 4-({1-[(4-CHLOROPHENYL)METHYL]-6,7-DIMETHOXY-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)-N-CYCLOPENTYLBENZAMIDE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinazoline core and chlorophenyl group. These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({1-[(4-CHLOROPHENYL)METHYL]-6,7-DIMETHOXY-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)-N-CYCLOPENTYLBENZAMIDE stands out due to its unique combination of a quinazoline core, chlorophenyl group, and cyclopentylbenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C30H30ClN3O5

Molecular Weight

548.0 g/mol

IUPAC Name

4-[[1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-cyclopentylbenzamide

InChI

InChI=1S/C30H30ClN3O5/c1-38-26-15-24-25(16-27(26)39-2)33(17-20-9-13-22(31)14-10-20)30(37)34(29(24)36)18-19-7-11-21(12-8-19)28(35)32-23-5-3-4-6-23/h7-16,23H,3-6,17-18H2,1-2H3,(H,32,35)

InChI Key

IDNVYMXZGYPCJD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)C(=O)NC5CCCC5)OC

Origin of Product

United States

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